molecular formula C3H4N2O3S B1612002 1H-Imidazole-2-sulfonic acid CAS No. 53744-47-1

1H-Imidazole-2-sulfonic acid

Cat. No.: B1612002
CAS No.: 53744-47-1
M. Wt: 148.14 g/mol
InChI Key: LYLDIIUFTYRPPK-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a sulfonic acid group at the second position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The sulfonic acid group enhances the compound’s solubility in water and its reactivity, making it a valuable intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-sulfonic acid typically involves the sulfonation of imidazole. One common method is the reaction of imidazole with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to avoid decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as crystallization or distillation, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates or other higher oxidation state derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Electrophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonates, while substitution reactions can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

1H-Imidazole-2-sulfonic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-sulfonic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures. These interactions can modulate biological pathways and chemical reactions, making the compound a versatile tool in research and industry.

Comparison with Similar Compounds

1H-Imidazole-2-sulfonic acid can be compared with other imidazole derivatives, such as:

    1H-Imidazole-4-sulfonic acid: Similar structure but with the sulfonic acid group at the fourth position, leading to different reactivity and applications.

    2-Methylimidazole: Lacks the sulfonic acid group, resulting in lower solubility and different chemical behavior.

    Histidine: An amino acid with an imidazole side chain, used in biological systems and protein structures.

The uniqueness of this compound lies in its combination of the imidazole ring and the sulfonic acid group, which imparts distinct chemical properties and a wide range of applications.

Properties

IUPAC Name

1H-imidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H,(H,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLDIIUFTYRPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601515
Record name 1H-Imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53744-47-1
Record name 1H-Imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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